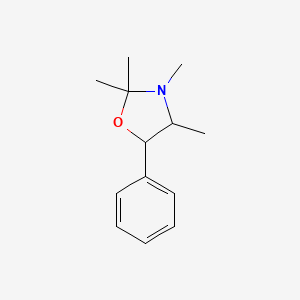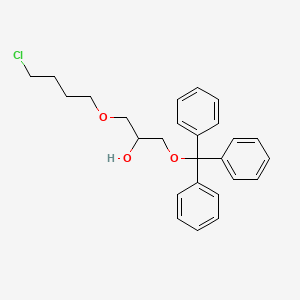![molecular formula C18H13NS B14394865 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole CAS No. 90016-95-8](/img/structure/B14394865.png)
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety and a 4-methylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonaphthalene with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with sulfur and a dehydrating agent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division . The compound can also induce oxidative stress in microbial cells, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[2,3-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]oxazole
Uniqueness
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is unique due to its specific substitution pattern and the presence of both naphthalene and thiazole rings. This unique structure contributes to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
90016-95-8 |
|---|---|
Fórmula molecular |
C18H13NS |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)benzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C18H13NS/c1-12-6-8-14(9-7-12)18-19-16-11-10-13-4-2-3-5-15(13)17(16)20-18/h2-11H,1H3 |
Clave InChI |
SBKMDFUZYUPQHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



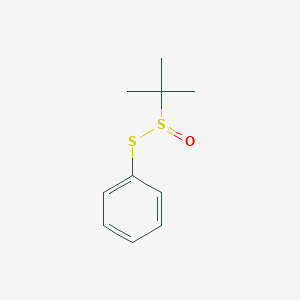
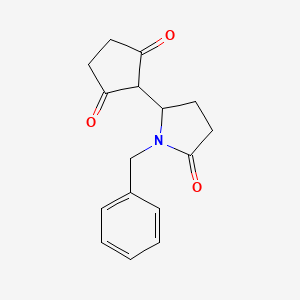
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
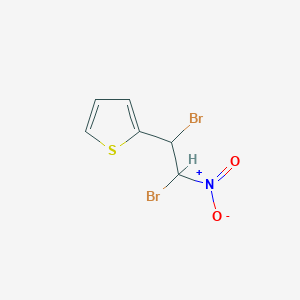
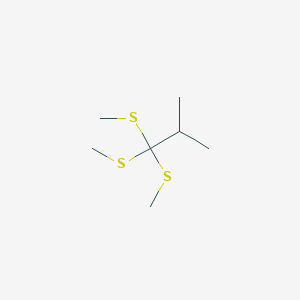

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
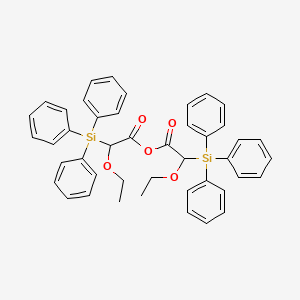

![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
